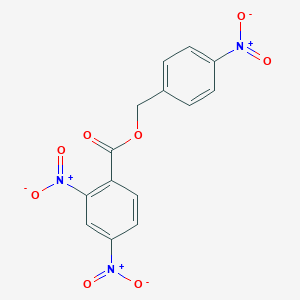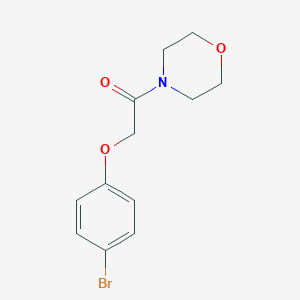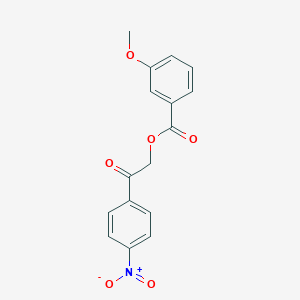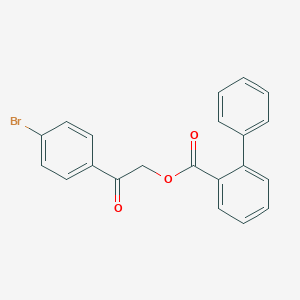
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is characterized by the presence of nitro groups on both the benzyl and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 2,4-dinitrobenzoate: Similar in structure but with a phenyl group instead of a benzyl group.
2,4-Dinitrobenzyl 2,4-dinitrobenzoate: Similar but with additional nitro groups on the benzyl moiety.
Uniqueness
The presence of both benzyl and benzoate moieties with nitro groups allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C14H9N3O8 |
|---|---|
Poids moléculaire |
347.24g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H9N3O8/c18-14(25-8-9-1-3-10(4-2-9)15(19)20)12-6-5-11(16(21)22)7-13(12)17(23)24/h1-7H,8H2 |
Clé InChI |
MYLOYNFEPHXCCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-ethyl-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B416529.png)

![5-benzyl-1-(4-bromophenyl)dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetraone](/img/structure/B416534.png)
![3-bromo-6H-anthra[1,9-cd][1,2]oxazol-6-one](/img/structure/B416537.png)


![Isopentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B416543.png)
![3-(4-tert-Butyl-phenoxy)-5-phenylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B416544.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)

![N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B416550.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B416551.png)

